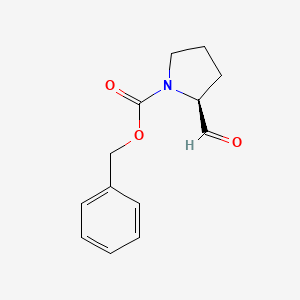

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

描述

Systematic Nomenclature and Structural Identification

This compound represents a well-defined chiral compound with systematic nomenclature that reflects its complex structural features. The International Union of Pure and Applied Chemistry designation for this compound is benzyl (2S)-2-formylpyrrolidine-1-carboxylate, which precisely describes the stereochemical configuration and functional group arrangement. The compound bears the Chemical Abstracts Service registry number 71461-30-8 and exists as one of several synonymous names including N-Cbz-L-prolinal and N-benzoxycarbonyl-L-prolinal.

The molecular formula C₁₃H₁₅NO₃ corresponds to a molecular weight of 233.26 grams per mole, establishing the compound's fundamental chemical identity. Structural analysis reveals a five-membered pyrrolidine ring system bearing a formyl group at the 2-position and a benzyloxycarbonyl protecting group at the nitrogen atom. The InChI identifier ASNHSGGMNWXBEI-LBPRGKRZSA-N and the simplified molecular-input line-entry system representation C1CC@HC=O provide precise digital descriptions of the molecular structure.

The stereochemical designation (S) refers to the absolute configuration at carbon-2 of the pyrrolidine ring, determined according to Cahn-Ingold-Prelog priority rules. This stereocenter represents the sole chiral center in the molecule and determines the compound's optical activity and its interactions with chiral environments. The benzyl ester functionality serves as a common protecting group for carboxylic acids, providing stability during synthetic transformations while remaining readily removable under appropriate conditions.

Historical Context of Pyrrolidine-Based Chiral Building Blocks

The development of pyrrolidine-based chiral building blocks has evolved significantly within the broader context of asymmetric synthesis and medicinal chemistry. Pyrrolidine derivatives have emerged as privileged scaffolds in drug discovery due to their unique three-dimensional characteristics and conformational flexibility. The five-membered pyrrolidine ring system provides an optimal balance between rigidity and flexibility, allowing for precise spatial orientation of functional groups while maintaining sufficient conformational freedom for molecular recognition events.

Historical research has established pyrrolidine-containing compounds as essential components in numerous bioactive natural products and pharmaceutical agents. The saturated nature of the pyrrolidine ring contributes to improved pharmacokinetic and pharmacodynamic properties compared to aromatic heterocycles, leading to enhanced metabolic stability and reduced cytotoxicity in many cases. The sp³-hybridization of the ring carbons facilitates efficient exploration of three-dimensional chemical space, a concept that has gained significant importance in modern drug design strategies.

The specific compound this compound represents an advancement in protecting group strategies for proline derivatives. The benzyloxycarbonyl protecting group, commonly abbreviated as Cbz in synthetic literature, was first introduced as a reliable method for amino acid protection during peptide synthesis. This protecting group strategy has proven particularly valuable for proline derivatives due to its stability under basic conditions and its selective removability through catalytic hydrogenation.

Research into proline editing methodologies has demonstrated the synthetic utility of protected prolinal derivatives in the construction of modified peptides and peptidomimetics. The aldehyde functionality present in prolinal derivatives enables diverse chemical transformations including reductive amination, aldol condensations, and nucleophilic addition reactions. These transformations have facilitated the development of structure-activity relationship studies in peptide-based drug discovery programs.

Significance of Stereochemical Configuration in Proline Derivatives

The stereochemical configuration at the 2-position of this compound exerts profound influence on the compound's conformational preferences and biological activity. Research has established that proline derivatives exhibit distinct conformational behaviors based on their absolute stereochemistry, with (S)-configured compounds generally favoring exo ring puckering conformations. This conformational preference arises from favorable stereoelectronic interactions between the formyl group and the pyrrolidine ring system.

The stereoelectronic effects governing proline derivative conformations involve hyperconjugative interactions between electron-rich carbon-hydrogen bonds and electron-deficient carbonyl systems. In (S)-configured prolinal derivatives, the gauche relationship between the formyl group and the nitrogen-containing ring promotes stabilization of the exo conformation through these favorable orbital interactions. This conformational bias has significant implications for the compound's reactivity patterns and its interactions with biological targets.

Comparative studies between (S)- and (R)-configured prolinal derivatives have revealed distinct differences in their synthetic utility and biological properties. The (S)-configuration typically provides enhanced selectivity in asymmetric transformations due to the predictable conformational preferences of the pyrrolidine ring. This stereochemical control has proven essential in the synthesis of complex natural products and pharmaceutical intermediates where precise stereochemical outcomes are required.

The influence of stereochemistry extends beyond conformational preferences to encompass fundamental differences in chemical reactivity. Research has demonstrated that (S)-configured prolinal derivatives exhibit enhanced nucleophilicity at specific positions due to the electronic effects of the chiral center. These reactivity differences have been exploited in the development of stereoselective synthetic methodologies for the construction of complex nitrogen-containing heterocycles.

| Stereochemical Feature | (S)-Configuration Effect | Synthetic Implication |

|---|---|---|

| Ring Puckering | Favors exo conformation | Enhanced selectivity in transformations |

| Stereoelectronic Interactions | Stabilized gauche relationships | Predictable reactivity patterns |

| Nucleophilicity | Enhanced at specific positions | Improved reaction efficiency |

| Conformational Preference | Restricted rotation around C-N bond | Controlled spatial orientation |

Advanced synthetic applications have leveraged the stereochemical properties of this compound in the construction of complex molecular architectures. Research demonstrates that the compound serves as an effective chiral building block for the synthesis of pyrrolidine-based alkaloids and pharmaceutical intermediates. The synthetic methodology employing this compound has achieved high levels of diastereoselectivity and overall efficiency in multi-step synthetic sequences.

Contemporary research has expanded the application of stereochemically defined prolinal derivatives to include enzymatic transformations and biocatalytic processes. Studies have shown that the stereochemical configuration influences enzyme-substrate interactions, leading to enhanced selectivity in biocatalytic transformations. These findings have contributed to the development of sustainable synthetic methodologies that combine the precision of enzymatic catalysis with the versatility of chemical synthesis.

属性

IUPAC Name |

benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471765 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71461-30-8 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction of Pyrrolidine Derivatives with Benzyl Chloroformate

- Pyrrolidine derivatives are reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine.

- This step forms the benzyl ester protecting group on the carboxylic acid.

- The reaction is typically carried out under mild conditions to avoid racemization.

Formylation at the 2-Position

- The 2-position formyl group can be introduced via selective oxidation or formylation of the pyrrolidine ring.

- One approach involves the use of pyrrolidine-2-carboxaldehyde intermediates.

- Oxidizing agents such as potassium permanganate or chromium trioxide have been used in related compounds for oxidation steps, but selective formylation often requires milder reagents to avoid over-oxidation.

Stereoselective Catalysis and Hydrogenation

- Chiral catalysts and controlled hydrogenation steps have been applied to ensure the (S)-configuration is obtained.

- For example, the use of chiral catalysts in the presence of sodium ethoxide under hydrogen pressure (1.4–1.5 MPa) at 50 °C facilitates stereoselective hydrogenation of pyrrole derivatives to pyrrolidine derivatives bearing the desired stereochemistry.

- This method is supported by patent literature describing hydrogenation of benzyloxycarbonyl-2,3-dihydro-1H-pyrrole intermediates to yield chiral pyrrolidine esters.

Detailed Preparation Procedure (Literature-Based)

| Step | Procedure Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of pyrrolidine intermediate | Starting from pyrrolidine or protected pyrrole derivatives | Use of chiral catalysts under nitrogen atmosphere |

| 2 | Benzyl ester formation | Reaction with benzyl chloroformate and triethylamine | Room temperature, mild base to avoid racemization |

| 3 | Stereoselective hydrogenation | Hydrogen gas at 1.4–1.5 MPa, 50 °C, in ethanol/DMF solvent mixture | Maintains (S)-configuration |

| 4 | Formyl group introduction | Selective oxidation or formylation at 2-position | Controlled temperature (-70 °C to -40 °C), slow addition of reagents such as ethyl ester or acetic acid quenching |

| 5 | Purification | Chromatography or crystallization | Ensures high purity and enantiomeric excess |

Reaction Conditions and Optimization

- Temperature Control: Critical during formylation and hydrogenation steps to prevent racemization or side reactions.

- Solvent Choice: Ethanol and DMF mixtures are common for hydrogenation; dichloromethane may be used for purification.

- Catalysts: Use of chiral catalysts (e.g., metal complexes) is essential for stereoselectivity.

- Reagent Ratios: Molar ratios of reagents such as benzyl chloroformate and bases are optimized to maximize yield.

- Reaction Time: Hydrogenation typically proceeds over several hours (e.g., 8 hours), with slow reagent addition during formylation to control reaction kinetics.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Product |

|---|---|---|

| Hydrogen pressure | 1.4 – 1.5 MPa | Ensures effective hydrogenation |

| Temperature (hydrogenation) | 50 °C | Maintains stereochemistry |

| Temperature (formylation) | -70 °C to -40 °C | Controls selectivity and prevents side reactions |

| Catalyst amount | ~0.007 mmol (chiral catalyst) | Determines enantioselectivity |

| Reaction time | 8 hours (hydrogenation), variable for formylation | Ensures reaction completeness |

| Base used | Triethylamine or sodium ethoxide | Facilitates esterification and deprotonation |

| Solvent | Ethanol, DMF, dichloromethane | Influences reaction rate and purification |

科学研究应用

Target Enzyme

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester is known to specifically inhibit Prolyl Endopeptidase (PREP) . This enzyme is crucial in the metabolism of proline-containing peptides, which play significant roles in various physiological processes, including learning and memory.

Mode of Action

The compound binds to the active site of PREP, inhibiting its activity. This inhibition leads to increased levels of proline-containing peptides, potentially influencing neuropeptide signaling pathways critical for cognitive functions.

Medicinal Chemistry

This compound is being investigated as a precursor for drug development targeting neurological disorders. Its ability to modulate PREP activity suggests potential therapeutic benefits in conditions like Alzheimer's disease and other cognitive impairments.

Organic Synthesis

This compound serves as an important intermediate in synthesizing complex organic molecules. Its structural characteristics allow for various chemical transformations, making it valuable in developing new synthetic methodologies.

Biological Research

The compound's interactions with biomolecules are being studied to understand better its biological activity. Preliminary research indicates potential antimicrobial properties, as compounds with similar structures have shown effectiveness against various bacterial strains.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity similar to other pyrrolidine derivatives. A study evaluating related compounds found notable antibacterial effects against Gram-positive and Gram-negative bacteria.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Compound A | Active against S. aureus | 0.0048 |

| Compound B | Active against E. coli | 0.0195 |

| Compound C | Inhibitory against C. albicans | 0.039 |

These findings indicate that further investigation into the antimicrobial properties of this compound is warranted.

Case Studies

A study focusing on various pyrrolidine derivatives highlighted that modifications significantly enhanced antibacterial activity against different bacterial strains. For instance, compounds with halogen substitutions demonstrated increased inhibitory effects, suggesting that structural modifications could optimize the biological activity of this compound.

作用机制

The mechanism of action of (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the benzyl ester group can undergo hydrolysis to release the active carboxylic acid. These interactions can modulate biological pathways and exert various effects depending on the context of use.

相似化合物的比较

Structural and Functional Differences

The following table compares (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester with structurally related benzyl-protected pyrrolidine derivatives:

Reactivity and Stability

- Aldehyde Reactivity : The target compound’s formyl group offers superior reactivity in reductive amination (e.g., with methylamine and NaBH₄, as seen in tert-butyl analogs) compared to thioether or ether substituents .

- Ester Stability : Benzyl esters with electron-withdrawing groups (e.g., formyl) may hydrolyze faster under acidic conditions, whereas hydroxyethylsulfanyl or ethoxymethyl groups enhance stability at neutral pH .

- Stereochemical Influence : The (S)-configuration in all listed compounds ensures enantioselective interactions, critical for biological activity.

pH-Dependent Behavior

highlights that benzyl ester bonds are pH-sensitive. For example:

- Acidic Conditions (pH 4) : Favors ester bond formation with carboxylates (e.g., formyl derivatives).

- Neutral Conditions (pH 6–7) : Enhances ether or glycosidic bond stability, as seen in hydroxyethoxymethyl analogs .

生物活性

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, with the CAS number 71461-30-8, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. The compound features a unique structure that includes a formyl group, a carboxylic acid group, and a benzyl ester group, which contribute to its reactivity and possible therapeutic applications.

The molecular formula of this compound is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.27 g/mol. Its structure can be described as follows:

- Pyrrolidine Ring: A five-membered nitrogen-containing ring.

- Formyl Group (-CHO): Attached to the second carbon of the pyrrolidine ring.

- Benzyl Ester Group: Enhances the compound's lipophilicity and potential for biological interactions.

Research indicates that this compound acts primarily as an inhibitor of the enzyme Prolyl Endopeptidase (PREP) . This enzyme plays a significant role in the metabolism of proline-containing peptides, which are crucial in various physiological processes, including learning and memory.

Mode of Action

- Binding Affinity: The compound binds to the active site of PREP, inhibiting its activity.

- Biochemical Pathways Affected: The inhibition leads to increased levels of proline-containing peptides, potentially influencing neuropeptide signaling pathways.

Antimicrobial Properties

Preliminary studies have suggested that compounds with structural similarities to this compound exhibit notable antimicrobial activities. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains.

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| Compound A | Active against S. aureus | 0.0048 |

| Compound B | Active against E. coli | 0.0195 |

| Compound C | Inhibitory against C. albicans | 0.039 |

These findings indicate that this compound may also possess similar antimicrobial properties, warranting further investigation into its efficacy against specific pathogens.

Case Studies

A study evaluating various pyrrolidine derivatives found that certain modifications significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with halogen substitutions demonstrated increased inhibitory effects, suggesting that structural modifications could optimize the biological activity of this compound.

Research Applications

The unique properties of this compound make it a valuable compound in several fields:

- Medicinal Chemistry: As a precursor for drug development targeting neurological disorders due to its interaction with PREP.

- Organic Synthesis: Utilized as an intermediate in synthesizing complex organic molecules.

- Biological Research: Potential applications in studying peptide metabolism and neurobiology.

化学反应分析

Ester Hydrolysis and Transesterification

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid or carboxylate salt. Additionally, transesterification reactions allow substitution of the benzyl group with other alcohols.

Reagents and Conditions

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in refluxing ethanol/water .

-

Transesterification : Primary/secondary alcohols with triethylamine (TEA) or 2-benzyloxy-1-methylpyridinium triflate under mild conditions .

Major Products

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Acidic Hydrolysis | (S)-2-Formyl-pyrrolidinecarboxylic acid | 85–90 | |

| Transesterification | Methyl/ethyl ester derivatives | 70–80 |

Formyl Group Transformations

The formyl group participates in oxidation, reduction, and condensation reactions.

Reagents and Conditions

-

Oxidation : CrO₃ in acetic acid or KMnO₄ in acetone/water (pH 7) to yield carboxylic acid .

-

Reduction : NaBH₄ in methanol or LiAlH₄ in THF to produce hydroxymethyl derivatives .

-

Condensation : Hydrazines or primary amines in ethanol to form hydrazones/imines .

Major Products

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | (S)-2-Carboxy-pyrrolidine-1-carboxylic acid benzyl ester | 75 | |

| Reduction | (S)-2-Hydroxymethyl-pyrrolidine-1-carboxylic acid benzyl ester | 88 |

Palladium-Catalyzed C–H Functionalization

The benzyl group can undergo palladium-catalyzed C–H acyloxylation, enabling direct modification of the aromatic ring.

Reagents and Conditions

Major Products

| Reaction Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Acetic anhydride | (S)-2-Formyl-pyrrolidine-1-carboxylic acid (4-acetoxybenzyl) ester | 82 |

Iron-Catalyzed Esterification

The compound’s ester group can participate in iron-catalyzed coupling reactions with primary benzylic C–H bonds.

Reagents and Conditions

Major Products

| Reaction Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Toluene derivative | (S)-2-Formyl-pyrrolidine-1-carboxylic acid (2-methylbenzyl) ester | 78 |

Amidation via Carboxylic Acid Intermediate

Hydrolysis of the benzyl ester generates a carboxylic acid, which can be coupled with amines to form amides.

Reagents and Conditions

Major Products

| Amine Partner | Product | Yield (%) | Reference |

|---|---|---|---|

| Methylamine | (S)-2-Formyl-pyrrolidine-1-carboxylic acid methylamide | 90 |

Benzyne-Mediated Lactonization

The formyl and ester groups can participate in benzyne-mediated cyclization to form lactones.

Reagents and Conditions

Major Product

| Product | Yield (%) | Reference |

|---|---|---|

| 5-Membered lactone | 65 |

常见问题

Q. What are common synthetic routes for preparing (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester?

Methodological Answer: The synthesis typically involves protecting group strategies and coupling reactions. For example, (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid derivatives are protected using tert-butyldimethylsilyl triflate (TBSOTf) and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to stabilize reactive sites. Subsequent coupling with acids (e.g., BOP-Cl or HATU-mediated amidation) yields intermediates, which are hydrolyzed or deprotected to form the final product. A stepwise approach with optimized yields (e.g., 92% for SEM ester formation) is critical to avoid side reactions .

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydroxy protection | TBSOTf, 2,6-lutidine | 99 (over 2 steps) |

| SEM ester formation | SEM-Cl, DIPEA | 92 |

| Coupling | BOP-Cl, EDCI/HOBt | 80–95 |

Q. How does pH influence the stability of benzyl ester bonds in this compound?

Methodological Answer: Benzyl ester bonds are pH-sensitive. Studies on analogous systems show that acidic conditions (pH 4–6) stabilize ester bonds by protonating nucleophiles (e.g., water or amines), reducing hydrolysis. Conversely, neutral or basic conditions promote cleavage via nucleophilic attack. For example, at pH 7, competing reactions with amino groups (e.g., from proteins) can dominate, leading to undesired adducts . Researchers should monitor pH during storage and reactions to ensure ester integrity.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in NMR or IR data often arise from stereochemical heterogeneity or residual solvents. For example, epimeric mixtures (e.g., due to racemization during coupling) may co-elute in HPLC but show split signals in NMR. To resolve this:

- Use chiral columns (e.g., Chiralpak AD-H) for HPLC separation.

- Perform 2D NMR (e.g., NOESY) to confirm stereochemistry.

- Analyze solvent traces via GC-MS to rule out interference.

Documented cases show that minor chromatographic adjustments (e.g., buffer pH or gradient slope) can separate epimers effectively .

Q. What strategies optimize coupling reactions involving this compound’s formyl group?

Methodological Answer: The formyl group is reactive but prone to side reactions (e.g., aldol condensation). To optimize coupling:

- Activation: Use HATU or BOP-Cl for amide bond formation, which minimizes racemization.

- Temperature: Perform reactions at 0–4°C to suppress formyl group reactivity.

- Protection: Temporarily protect the formyl group as a stable acetal (e.g., SEM ether) during harsh steps, followed by mild deprotection (e.g., TBAF) .

| Coupling Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| HATU-mediated | HATU, DIPEA | 85 | >98 |

| BOP-Cl-mediated | BOP-Cl, DCM | 95 | >95 |

Q. How do steric effects influence the reactivity of the pyrrolidine ring in this compound?

Methodological Answer: Steric hindrance from the benzyl ester and formyl groups impacts nucleophilic attack and ring-opening reactions. Computational modeling (DFT) and kinetic studies reveal:

- Nucleophilic substitution: Bulky groups at the 2-position slow S2 reactions (e.g., with Grignard reagents).

- Ring strain: The (S)-configuration reduces strain compared to (R)-isomers, favoring selective functionalization.

Experimental data show that using smaller electrophiles (e.g., methyl iodide vs. tert-butyl bromide) improves reaction efficiency by 30–40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。